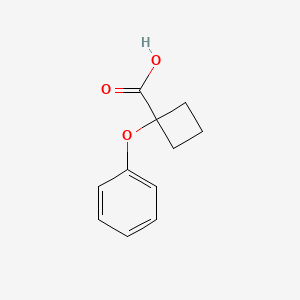amine hydrochloride CAS No. 2866322-71-4](/img/structure/B13464628.png)
[(6-Bromo-1,3-dioxaindan-5-yl)methyl](methyl)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride is a chemical compound with a unique structure that includes a brominated dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride typically involves the bromination of 1,3-dioxane derivatives followed by amination. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The brominated intermediate is then reacted with methylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of hydroxyl or alkoxy derivatives.
科学的研究の応用
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the dioxane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
類似化合物との比較
Similar Compounds
- 6-Bromo-1,3-benzodioxole-5-carboxaldehyde
- 6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid
- 2-Alkyl/arylamino-5-((6-(4-bromo phenyl)imidazo[2,1-b]thiazol-3-yl)methyl)-1,3,4-thiadiazoles
Uniqueness
(6-Bromo-1,3-dioxaindan-5-yl)methylamine hydrochloride is unique due to its specific brominated dioxane structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
2866322-71-4 |
|---|---|
分子式 |
C9H11BrClNO2 |
分子量 |
280.54 g/mol |
IUPAC名 |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H10BrNO2.ClH/c1-11-4-6-2-8-9(3-7(6)10)13-5-12-8;/h2-3,11H,4-5H2,1H3;1H |
InChIキー |
QKHYTTDJPTYTHQ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC2=C(C=C1Br)OCO2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium dibenzo[b,d]furan-4-yltrifluoroborate](/img/structure/B13464549.png)


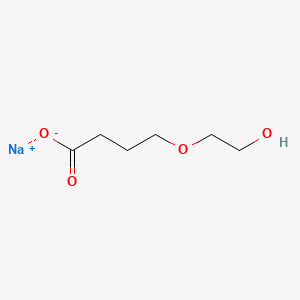
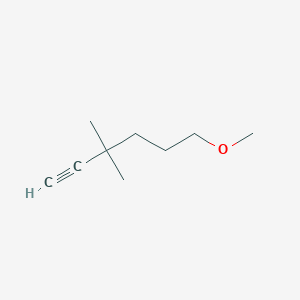
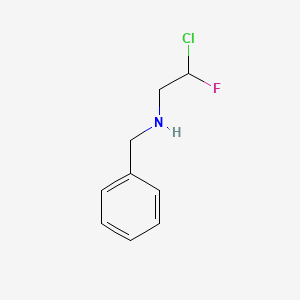
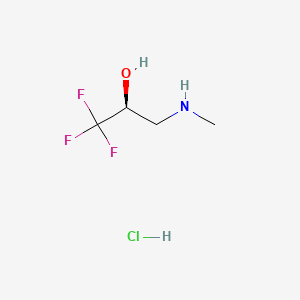



![Tert-butyl3-oxo-2,8-diazaspiro[4.6]undecane-8-carboxylate](/img/structure/B13464615.png)

